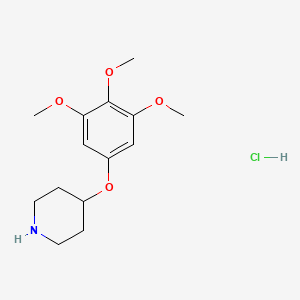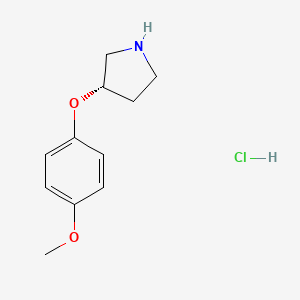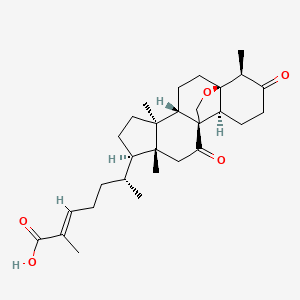
西拉伊提酸 B
描述
Siraitic acid B is a useful research compound. Its molecular formula is C29H42O5 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Siraitic acid B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Siraitic acid B including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α-葡萄糖苷酶抑制剂
西拉伊提酸 B 已被确定为一种潜在的 α-葡萄糖苷酶抑制剂 . α-葡萄糖苷酶是一种参与将碳水化合物分解成单糖的酶。 这种酶的抑制剂被用于糖尿病的管理,因为它们可以减缓碳水化合物的消化,从而防止饭后血糖快速升高 .
传统医药
This compound 存在于罗汉果的根部,罗汉果是一种在华南地区传统医药中发挥着重要作用的植物 . 虽然this compound 在这些药物中的具体作用尚不清楚,但这种植物本身被用于治疗各种疾病 .
潜在的抗炎和抗过敏作用
虽然没有直接与this compound 相关,但罗汉果,即this compound 的来源植物,已被发现具有抗炎和抗过敏作用 . This compound 作为植物中的活性成分之一,可能有助于这些作用 .
潜在的抗衰老和抗氧化作用
同样,虽然没有直接与this compound 相关,但罗汉果已被发现具有抗衰老和抗氧化作用 . This compound 作为植物中的活性成分之一,可能有助于这些作用 .
生化分析
Biochemical Properties
Siraitic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Siraitic acid B has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing inflammatory responses .
Cellular Effects
Siraitic acid B exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Siraitic acid B can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also modulates the expression of genes involved in cell survival, proliferation, and apoptosis, such as Bcl-2, Bax, and caspases . Furthermore, Siraitic acid B affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Siraitic acid B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Siraitic acid B inhibits the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators. It also modulates the activity of transcription factors like NF-κB and MAPKs, leading to altered gene expression and reduced inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Siraitic acid B have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that Siraitic acid B can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained anti-cancer activity .
Dosage Effects in Animal Models
The effects of Siraitic acid B vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity. At higher doses, Siraitic acid B may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic effects .
Metabolic Pathways
Siraitic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism. For example, Siraitic acid B has been shown to inhibit the activity of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), leading to reduced lipid synthesis .
Transport and Distribution
Within cells and tissues, Siraitic acid B is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution within the body .
Subcellular Localization
Siraitic acid B exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Siraitic acid B may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it may be directed to the nucleus, where it modulates gene expression and cell signaling pathways .
属性
IUPAC Name |
(E,6R)-2-methyl-6-[(1R,4S,5S,8R,9R,12R,13S,17R)-5,9,17-trimethyl-11,16-dioxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-20,22-23H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,22+,23+,26+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUZNXISZNDGTB-HQNZZVEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of siraitic acid B, and how was it determined?
A1: Siraitic acid B is a 29-nor-cucurbitane triterpenoid aglycone. Its structure was determined using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were employed to identify the types and connections of atoms in the molecule. []
- High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique provided the molecular formula of siraitic acid B. []
- Chemical derivatization and degradation: Acid hydrolysis was used to cleave the glycosidic bonds in the parent compound, yielding siraitic acid B, which was further analyzed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


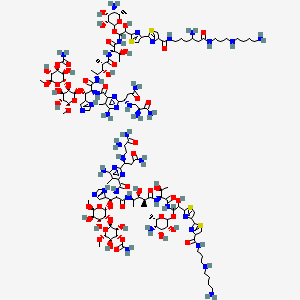

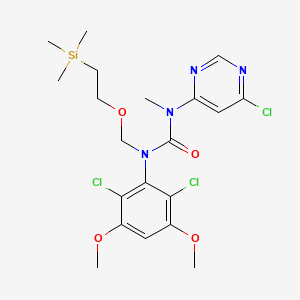
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496228.png)
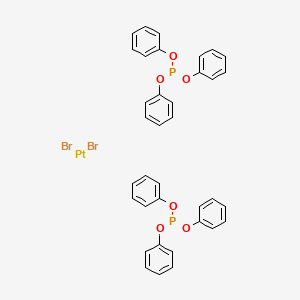
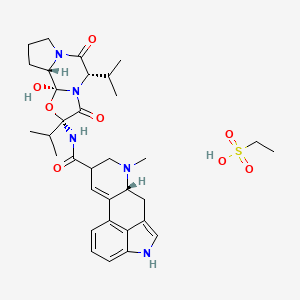
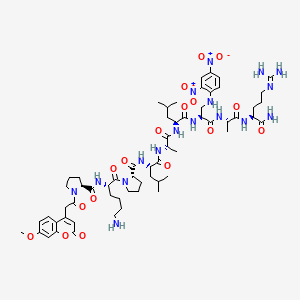
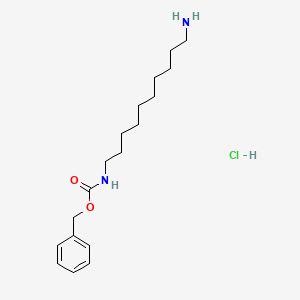

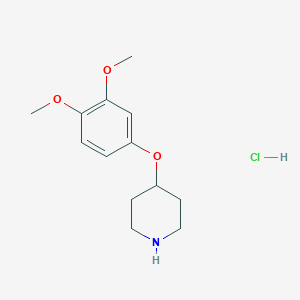
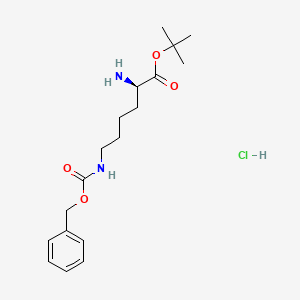
![6-(7-Nitro-benzo[2,1,3]oxadiazol-4-ylamino)-hexanoyl-Arg-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Lys((7-dimethylaminocoumarin-4-yl)-acetyl)-NH2](/img/structure/B1496265.png)
